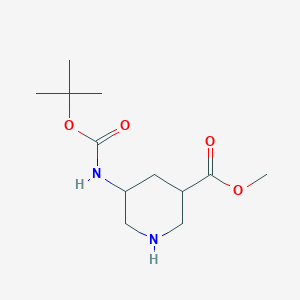

5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester

描述

5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a methyl ester at position 3. The Boc group acts as a protective moiety for amines, enabling selective deprotection under acidic conditions, while the methyl ester stabilizes the carboxylic acid functionality during synthetic processes. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug discovery, where controlled reactivity and orthogonal protection strategies are critical .

属性

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLXTMHXWFFYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester typically involves multiple steps

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid ester can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acidic conditions, such as hydrochloric acid (HCl), are typically employed to remove the Boc group.

Major Products Formed:

Oxidation: Formation of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid nitrate.

Reduction: Formation of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl alcohol.

Substitution: Formation of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid.

科学研究应用

Chemistry

Boc-amino-piperidine serves as an essential intermediate in organic synthesis. Its structure allows for the following:

- Building Block for Complex Molecules : It can be transformed into various derivatives, facilitating the synthesis of more complex compounds.

- Protecting Group Utility : The Boc group protects the amine during reactions, enhancing the yield and selectivity of subsequent transformations.

Medicine

In medicinal chemistry, Boc-amino-piperidine is explored for its potential in drug development:

- Precursor for Drug Synthesis : It can be a precursor in synthesizing pharmaceuticals that target various diseases.

- Therapeutic Applications : Research indicates that derivatives may interact with biological targets, although further studies are necessary to elucidate specific mechanisms of action.

Industry

This compound finds applications in the production of specialty chemicals and materials:

- Chemical Manufacturing : Its unique structure allows it to serve as a versatile building block in industrial chemical processes.

Case Studies and Research Findings

-

Synthesis and Characterization of Novel Derivatives :

A study developed a series of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. The research highlighted the utility of Boc-protected compounds in synthesizing diverse chemical entities with potential biological activity . -

Ionic Liquids Derived from Boc-Protected Amino Acids :

Another investigation focused on creating room-temperature ionic liquids from Boc-protected amino acids, demonstrating their application in dipeptide synthesis. The study emphasized the effectiveness of these ionic liquids in facilitating amide bond formation without additional base .

作用机制

The mechanism by which 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester are best understood through comparison with analogous piperidine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Piperidine Derivatives

*Calculated formula based on structural analysis.

†Estimated molecular weight.

Key Findings:

Structural Influence on Reactivity :

- The Boc group in the target compound allows selective deprotection, enabling sequential functionalization in multi-step syntheses. In contrast, the trifluoromethyl group in 5-Trifluoromethyl-piperidine-3-carboxylic acid methyl ester enhances metabolic stability and lipophilicity, making it valuable in fluorinated drug design .

- The phenyl substituent in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid introduces steric bulk and π-π interactions, which can influence binding affinity in receptor-targeted compounds .

Functional Group Applications :

- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound simplifies handling and prevents unwanted side reactions during synthesis. Conversely, the free carboxylic acid in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid facilitates salt formation or further derivatization (e.g., amide coupling) .

- Boc vs. Trifluoromethyl : The Boc group is acid-labile, ideal for temporary protection, while the trifluoromethyl group is inert under most reaction conditions, offering permanent electronic modulation .

Biological and Industrial Relevance :

- The target compound is pivotal in peptide synthesis, where Boc protection is favored for its compatibility with solid-phase techniques.

- The trifluoromethyl derivative is increasingly used in agrochemicals due to its resistance to enzymatic degradation .

生物活性

5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester, commonly referred to as Boc-piperidine derivative, is a compound characterized by its piperidine ring structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in organic synthesis.

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.31 g/mol

- Appearance : Off-white to light yellow powder

- CAS Number : 903094-67-7

The presence of the Boc group enhances the stability and reactivity of the compound, making it a versatile building block in drug development and organic synthesis.

Case Studies and Research Findings

- Enzyme Activity Studies :

- Synthesis of Related Compounds :

- Potential Applications :

Comparative Analysis

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Potential enzyme inhibitor | Limited direct studies; inferred from similar compounds |

| Piperidine-3-carboxylic acid methyl ester | Known for enzyme inhibition | Lacks Boc-protected amino group |

| 5-Amino-piperidine-3-carboxylic acid methyl ester | Exhibits various biological properties | Lacks Boc-protecting group |

常见问题

Q. What are the standard synthetic routes for preparing 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester?

A common approach involves alkylation of a methyl ester precursor with tert-butyl bromoacetate to form an intermediate ester. This is followed by a Claisen reaction to generate a 3-keto ester, which is subsequently converted to the corresponding carboxylic acid. The acid is then coupled with amines (e.g., 3,5-dimethoxybenzylamine) to yield the target compound . Additional Boc-protection strategies for piperidine derivatives often employ tert-butyloxycarbonyl anhydride or chloroformate reagents under basic conditions .

Q. What purification methods are effective for isolating this compound?

- Column Chromatography : Silica gel columns with eluents like ethyl acetate/hexane mixtures are standard. For polar derivatives, Carbowax®-based phases (e.g., Carbowax® 20M-TPA) improve separation .

- Recrystallization : Use solvents such as dichloromethane/hexane or methanol/water to remove unreacted starting materials .

Q. How is the compound characterized spectroscopically?

- NMR : ¹H and ¹³C NMR confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl signals (δ ~170 ppm).

- IR : Peaks at ~1680–1720 cm⁻¹ indicate ester and carbamate carbonyl groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₄N₂O₄: 297.18 g/mol) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods validate it?

Stereochemical control is critical in multi-step syntheses. For example, inert atmosphere conditions (e.g., N₂ or Ar) prevent racemization during palladium-catalyzed coupling steps . Post-synthesis validation methods include:

Q. What strategies address low yields in the alkylation or coupling steps?

- Catalyst Optimization : Palladium acetate with XPhos ligand enhances coupling efficiency in tert-butanol at 40–100°C .

- Reagent Ratios : Excess tert-butyl bromoacetate (1.5–2.0 eq.) drives alkylation to completion .

- Temperature Control : Gradual heating (e.g., 40°C → 100°C) minimizes side reactions .

Q. How can diastereomers or byproducts be resolved in complex reaction mixtures?

Q. What are the stability considerations for this compound under varying storage conditions?

- Temperature : Store at 0–6°C to prevent Boc-group cleavage .

- Moisture Sensitivity : Desiccate with silica gel or molecular sieves to avoid hydrolysis of the ester or carbamate groups .

Q. How is this compound utilized in peptidomimetic or medicinal chemistry research?

The Boc-protected piperidine scaffold serves as a precursor for:

- Peptide Coupling : Activated esters (e.g., HOBt/DIC) facilitate amide bond formation with amino acids .

- Kinase Inhibitors : Piperidine derivatives are functionalized with heterocycles (e.g., thiazoles) to modulate enzyme binding .

Data Contradiction and Troubleshooting

Q. How should researchers reconcile conflicting spectroscopic data for intermediates?

- Cross-Validation : Compare NMR/IR data with literature values for structurally analogous Boc-protected piperidines .

- Isolation of Byproducts : Identify side products (e.g., de-esterified acids) via LC-MS and adjust reaction pH or stoichiometry .

Q. What experimental adjustments resolve inconsistencies in reaction yields?

- Replicate Conditions : Ensure precise control of reaction time, temperature, and reagent purity.

- Mechanistic Analysis : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps or degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。